![molecular formula C13H17NSi B14487973 4-[(Trimethylsilyl)methyl]quinoline CAS No. 65094-37-3](/img/structure/B14487973.png)
4-[(Trimethylsilyl)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Trimethylsilyl)methyl]quinoline: is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in its structure. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new drugs and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Trimethylsilyl)methyl]quinoline typically involves the introduction of a trimethylsilyl group to the quinoline structure. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and results in the formation of the desired compound .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The use of transition metal catalysts, ionic liquids, and other green chemistry approaches can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-[(Trimethylsilyl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .
Aplicaciones Científicas De Investigación
4-[(Trimethylsilyl)methyl]quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including anticancer, antimalarial, and antimicrobial activities.
Industry: The compound is used in the development of materials with specific properties, such as luminescent materials and sensors
Mecanismo De Acción
The mechanism of action of 4-[(Trimethylsilyl)methyl]quinoline involves its interaction with molecular targets in biological systems. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activities and leading to specific biological effects .
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its wide range of biological activities.
2-Methylquinoline: A derivative with a methyl group at the 2-position, used in similar applications.
4-Methylquinoline: Another derivative with a methyl group at the 4-position, also used in various research and industrial applications.
Uniqueness: 4-[(Trimethylsilyl)methyl]quinoline is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it useful in applications where these properties are advantageous .
Propiedades
Número CAS |
65094-37-3 |
|---|---|
Fórmula molecular |
C13H17NSi |
Peso molecular |
215.37 g/mol |
Nombre IUPAC |
trimethyl(quinolin-4-ylmethyl)silane |
InChI |
InChI=1S/C13H17NSi/c1-15(2,3)10-11-8-9-14-13-7-5-4-6-12(11)13/h4-9H,10H2,1-3H3 |
Clave InChI |
LTEXGAXIWDSHNO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1=CC=NC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)


![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
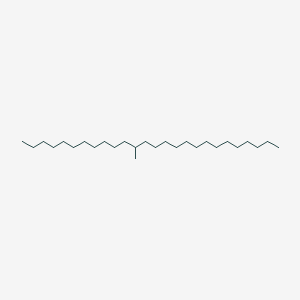
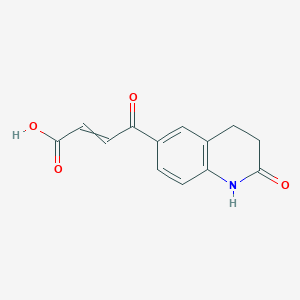
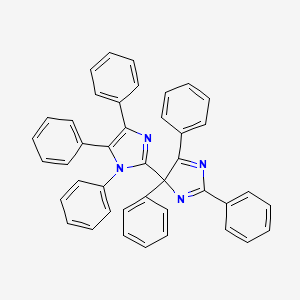
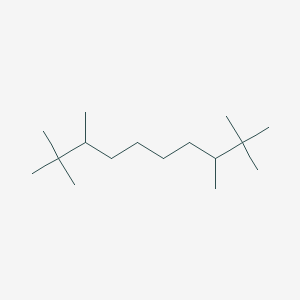
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
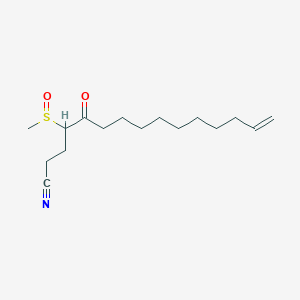
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
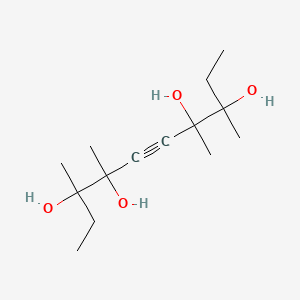

![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
